4-Bromobutyryl chloride
Overview
Description
4-Bromobutyryl chloride is a chemical compound that is used as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of a bromine atom and a butyryl group attached to a chlorine atom. This compound is reactive and serves as an acylating agent in different chemical reactions.
Synthesis Analysis
The synthesis of compounds related to 4-bromobutyryl chloride has been explored in several studies. For instance, the synthesis of cyclometalated complexes using 2-(4-bromophenyl)pyridine as a starting material has been reported, where 4-bromobutyryl chloride could potentially be used as a precursor . Another study investigated the synthesis process of bromoisobutyryl esterified starch, which involves the use of 2-bromoisobutyryl bromide, a compound structurally similar to 4-bromobutyryl chloride . Additionally, the synthesis of ethyl 4-bromo-4,4-dinitrobutyrate has been described, which could be related to the reactivity of 4-bromobutyryl chloride in Michael addition reactions .
Molecular Structure Analysis
The crystal structure of a derivative of 4-bromobutyric acid has been determined, providing insights into the molecular arrangement and potential interactions in the solid state . This information can be useful in understanding the molecular structure of 4-bromobutyryl chloride and its derivatives.
Chemical Reactions Analysis
4-Bromobutyryl chloride is expected to participate in various chemical reactions due to its acyl chloride functionality. For example, it can be used in the acylation of different nucleophiles. The synthesis of 4-bromobutyl acetate through the reaction of 1,4-butanediol with hydrogen bromide and acetic acid demonstrates the reactivity of bromoalkyl chains in esterification reactions . Moreover, the formation of a bromophenyl carbothioamide compound illustrates the use of bromo-substituted compounds in the synthesis of biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromobutyryl chloride are not directly discussed in the provided papers. However, by examining related compounds, one can infer that 4-bromobutyryl chloride is likely to be a colorless to pale yellow liquid, with a pungent odor due to the presence of the acyl chloride group. It is expected to be reactive towards nucleophiles, including water, alcohols, and amines, leading to the formation of the corresponding carboxylic acids, esters, or amides. The compound's bromine atom also makes it a potential candidate for further functionalization through palladium-catalyzed cross-coupling reactions, as seen in the application of related brominated compounds .
Scientific Research Applications
1. Use in Synthesis of Various Chemical Compounds
4-Bromobutyryl chloride is involved in the synthesis of a range of chemical compounds. For example, it has been used in synthesizing 4-Carbethoxymethyl-2-[(chloroacetyl / α-chloropropionyl / α-bromobutyryl / α-chloro-(α-phenylacetyl)amino]thiazoles, which were then evaluated for their antimicrobial activities. These synthesized compounds showed varying degrees of activity against various microorganisms such as Staphylococcus aureus, Shigella flexneri, and Candida albicans (Ö. Ateş, H. Altintaş, G. Ötük, 2000).
2. Role in Developing Diagnostic Tools
4-Bromobutyryl chloride has been utilized in the development of diagnostic tools. For example, a study described the design of a ratiometric fluorescent probe for detecting hydrazine, a highly toxic chemical. The probe used 4-bromobutyryl moiety as the recognition site and exhibited low cytotoxicity, making it suitable for use in environmental water systems and biological samples (Meiqing Zhu et al., 2019).
3. In Pharmacoproteomics
In pharmacoproteomics, 4-bromobutyryl chloride derivatives have been used to study the effects on cellular components. For instance, 4-Phenylbutyrate, a derivative, has been investigated to identify butyrate-responsive cellular chaperones, protein processing enzymes, and cell trafficking molecules in cystic fibrosis bronchial epithelial cells (O. Singh et al., 2006).
4. Exploration in Neuroscience
4-Bromobutyryl chloride and its analogs have been explored in neuroscience research. For example, a study investigated the dose and chemical modification considerations for continuous cyclic AMP analog delivery to the central nervous system, using analogs like dibutyryl-cAMP and 8-bromo-cAMP. This study provided insights into the effective concentration and potential toxicity of these compounds (K. Fouad et al., 2009).
5. Application in Material Science
4-Bromobutyryl chloride has been used in material science, particularly in the preparation of immobilized polymer quaternary ammonium salt biocide using nylon 6 as vectors. This application demonstrates the versatility of 4-bromobutyryl chloride in various scientific fields (Feng Xue-yu, 2008).
Safety And Hazards
properties
IUPAC Name |
4-bromobutanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrClO/c5-3-1-2-4(6)7/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTRXDSAJLSRTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061296 | |
Record name | Butanoyl chloride, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobutyryl chloride | |
CAS RN |
927-58-2 | |
Record name | 4-Bromobutanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromobutyryl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoyl chloride, 4-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoyl chloride, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobutyryl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.959 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMOBUTYRYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/898F737ARM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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